molecular formula (C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z B611672 Veverimer CAS No. 2099678-27-8

Veverimer

Cat. No.: B611672
CAS No.: 2099678-27-8
M. Wt: 310.3101
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Veverimer is used in treatment of Metabolic Acidosis Associated with Chronic Kidney Disease.

Scientific Research Applications

Clinical Applications

1. Treatment of Metabolic Acidosis in Chronic Kidney Disease

Metabolic acidosis is a common complication in patients with CKD, leading to adverse outcomes such as muscle wasting, bone demineralization, and increased mortality risk. Veverimer has shown significant efficacy in correcting metabolic acidosis in clinical trials:

  • Study Findings : In a multicenter, randomized, double-blind, placebo-controlled study involving 217 patients with CKD and metabolic acidosis, this compound was administered at a dosage of 6 g/day. Results indicated that 63% of patients on this compound achieved an increase in serum bicarbonate levels of at least 4 mmol/L compared to 38% in the placebo group (p < 0.001) . The treatment also demonstrated improvements in patient-reported physical functioning, with a mean change of 12.1 points on the Kidney Disease and Quality of Life-Physical Function Domain .
  • Long-term Efficacy : A 40-week extension study confirmed that this compound not only corrected metabolic acidosis but also improved physical function over time. Participants reported better subjective measures of physical health and had fewer treatment discontinuations due to adverse events compared to placebo .

2. Impact on Diabetic Patients with CKD

This compound has also been evaluated specifically in diabetic patients suffering from CKD. A study involving 70 diabetic patients treated with this compound showed a significant increase in serum bicarbonate levels (4.4 mmol/L) compared to those receiving placebo (2.9 mmol/L) after one year . Additionally, physical performance metrics improved markedly, indicating that this compound can effectively address metabolic acidosis while enhancing overall physical function.

Case Studies

VALOR-CKD Trial

The VALOR-CKD trial was a pivotal Phase 3 study designed to evaluate the efficacy of this compound in slowing CKD progression while treating metabolic acidosis. Key findings include:

  • Patient Demographics : The trial enrolled 2,198 patients across multiple sites globally, with a mean baseline estimated glomerular filtration rate (eGFR) of 29.2 mL/min/1.73 m² .
  • Efficacy Results : After eight weeks of treatment, patients who achieved significant increases in serum bicarbonate were randomized to continue this compound or switch to placebo. The study aimed to assess whether maintaining elevated bicarbonate levels could slow CKD progression .
  • Safety Profile : The safety profile of this compound was consistent with expectations for CKD populations, showing no significant increase in serious adverse events compared to placebo .

Summary of Findings

Study/Trial Population Primary Endpoint Key Findings
Parent StudyCKD Patients (n=217)Increase in serum bicarbonate63% vs 38% (p < 0.001)
VALOR-CKD TrialCKD Patients (n=2,198)Slowing CKD progressionSignificant safety profile; maintained bicarbonate levels
Diabetic StudyDiabetic CKD Patients (n=70)Increase in serum bicarbonate4.4 mmol/L vs 2.9 mmol/L (p < 0.05)

Properties

CAS No.

2099678-27-8

Molecular Formula

(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z

Molecular Weight

310.3101

IUPAC Name

1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Veverimer;  veverimerum;  TRC101;  WHO 11162;  UNII-10VSMQY402.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.